molecular formula C12H9FN4S B2835347 5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine CAS No. 610261-05-7

5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine

Cat. No.: B2835347
CAS No.: 610261-05-7
M. Wt: 260.29
InChI Key: FIUCRKAZFZIXKQ-UHFFFAOYSA-N
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Description

“5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been described in numerous methods . For instance, the multicomponent reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1 H,3 H)-dione with arylamines and aldehydes in a ratio of 1: 1: 2 yielded the respective 5,6,7-trisubstituted-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1 H,3 H)-diones .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been established by spectroscopy techniques . For instance, the 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Chemical Reactions Analysis

Pyrimidines exhibit potent anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives have been analyzed using various techniques . For instance, the in silico ADME profiling and physiochemical properties predict drug-like properties with a very low toxic effect .

Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to 5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine have been synthesized and evaluated for various biological activities. For instance, Gorle et al. (2016) reported the synthesis of pyrimidine derivatives linked with morpholinophenyl groups, showcasing their significant larvicidal activity, hinting at potential applications in pest control and insect-borne disease mitigation (Gorle et al., 2016).

Antitumor Activity

The antitumor activity of acyclonucleoside derivatives of 5-fluorouracil, a closely related compound, indicates the potential for this compound derivatives to serve in cancer therapy. Rosowsky et al. (1981) synthesized an acyclonucleoside derivative demonstrating significant antitumor activity in mouse models, showcasing the therapeutic potential of such compounds in oncology (Rosowsky et al., 1981).

Solvatochromism and Sensitivity Towards Nitroaromatic Compounds

Verbitskiy et al. (2018) explored the synthesis and photophysical properties of D–π–A–π–D type pyrimidine-based dyes, revealing strong emission solvatochromism and high sensitivity response for nitroaromatic compounds in solutions. This indicates potential applications in the development of fluorescent materials for sensing applications (Verbitskiy et al., 2018).

In Vivo Metabolism Monitoring

Stevens et al. (1984) utilized 19F NMR to monitor the metabolism of 5-fluorouracil in tumors and liver, demonstrating the potential of fluorinated pyrimidines in tracking drug metabolism and distribution within the body non-invasively. This research opens avenues for using similar compounds in pharmacokinetic studies and personalized medicine applications (Stevens et al., 1984).

Mechanism of Action

The mechanism of action of pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents have been given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4S/c13-8-3-1-7(2-4-8)9-5-18-12-10(9)11(17-14)15-6-16-12/h1-6H,14H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUCRKAZFZIXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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